molecular formula C17H27NO2 B5570933 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol CAS No. 347381-86-6

2,6-diisopropyl-4-(4-morpholinylmethyl)phenol

Cat. No. B5570933
CAS RN: 347381-86-6
M. Wt: 277.4 g/mol
InChI Key: NNRAQSNXAOYDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-diisopropyl-4-(4-morpholinylmethyl)phenol, commonly known as DMP-323, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Anesthesia and Sedation

  • Propofol is extensively used in anesthesia. Kay et al. (1985) reported its use for induction and maintenance of anesthesia, highlighting its faster recovery compared to other agents and its impact on plasma cortisol concentration (Kay et al., 1985).
  • Grandhi and Abd-Elsayed (2019) discussed propofol's broader applications beyond induction, including uses for headaches and analgesia, emphasizing its influence on GABA and NMDA receptors (Grandhi & Abd-Elsayed, 2019).

Biochemical Interactions

  • Momo et al. (2002) explored the interaction of propofol with liposomes, revealing its lipophilic nature and its varying effects on lipid organization in biological membranes (Momo et al., 2002).
  • Baker (2011) synthesized and compared propofol analogs for anticonvulsant effects, indicating the potential for modified propofol compounds in seizure management (Baker, 2011).

Pharmacological Insights

  • Vargo et al. (2009) assessed the safety and efficacy of propofol for procedural sedation, emphasizing the importance of proper administration and patient selection (Vargo et al., 2009).
  • Bajpai et al. (2005) investigated propofol's mass spectral fragmentation patterns, contributing to understanding its pharmacokinetics and pharmacodynamics (Bajpai et al., 2005).

Environmental and Chemical Analysis

  • Boehme et al. (2010) synthesized nonylphenol isomers, including derivatives of 2,6-diisopropyl-4-nitrophenol, for environmental studies, highlighting the significance of structural variation on environmental impact (Boehme et al., 2010).

Membrane Protective Activities

  • Buravlev et al. (2017) synthesized new amide derivatives of 2,6-diisobornylphenol, demonstrating their membrane protective and antioxidant activities, indicating potential pharmacological applications (Buravlev et al., 2017).

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-12(2)15-9-14(10-16(13(3)4)17(15)19)11-18-5-7-20-8-6-18/h9-10,12-13,19H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRAQSNXAOYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217531
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

347381-86-6
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347381-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
Reactant of Route 4
Reactant of Route 4
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.